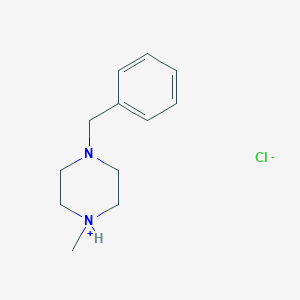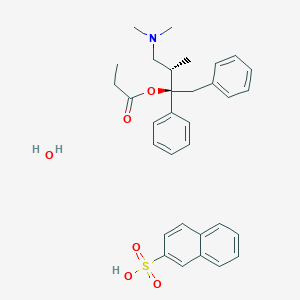
Levopropoxyphene napsylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was historically used as an antitussive, a medication recommended for the treatment of cough and associated respiratory tract disorders . Unlike its enantiomer, dextropropoxyphene, which has analgesic effects, levopropoxyphene primarily exhibits antitussive properties .
Preparation Methods
The synthesis of levopropoxyphene involves several key steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to yield an amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to produce the final compound.
Chemical Reactions Analysis
Levopropoxyphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium cyanide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research has explored its interactions with biological receptors, particularly in the context of its antitussive effects.
Medicine: Historically used as a cough suppressant, it has been investigated for its pharmacokinetics and pharmacodynamics.
Industry: Its synthesis and production methods have been optimized for industrial-scale manufacturing
Mechanism of Action
Levopropoxyphene exerts its antitussive effects by binding to specific receptors in the brain, although it binds poorly to the sigma-1 receptor compared to other antitussives . The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve modulation of neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Dextropropoxyphene: Exhibits analgesic effects and is used as a pain reliever.
Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.
Other similar compounds include:
Dextromethorphan: Another antitussive with a different mechanism of action.
Codeine: An opioid used for its analgesic and antitussive effects.
Levopropoxyphene’s uniqueness lies in its specific antitussive action without significant analgesic effects, distinguishing it from other compounds in its class.
Properties
CAS No. |
55557-30-7 |
|---|---|
Molecular Formula |
C32H37NO5S |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
InChI Key |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Synonyms |
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?
A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


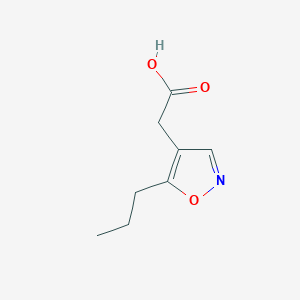
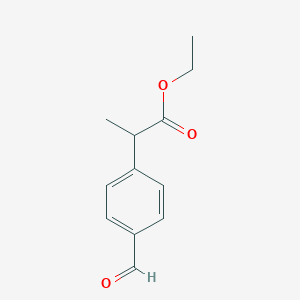
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
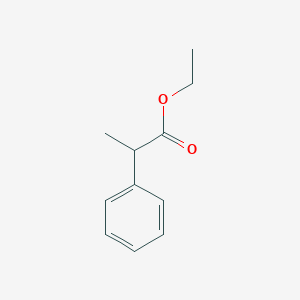
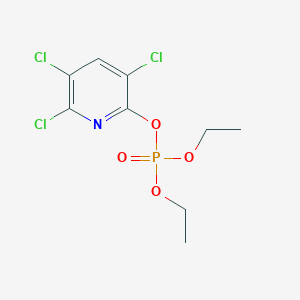

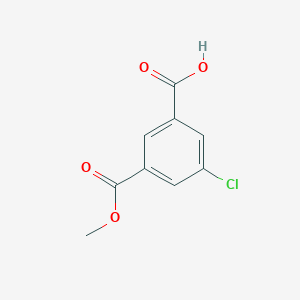
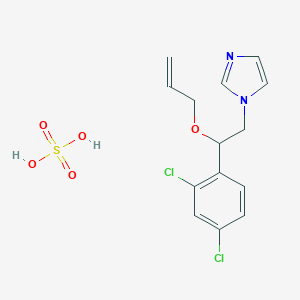
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
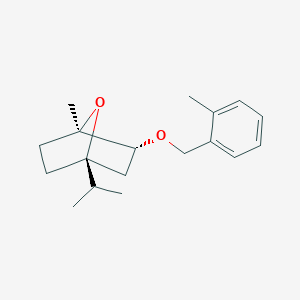
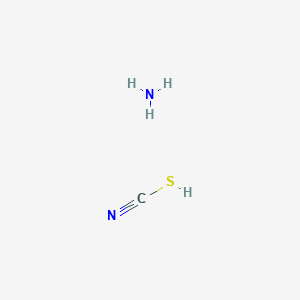
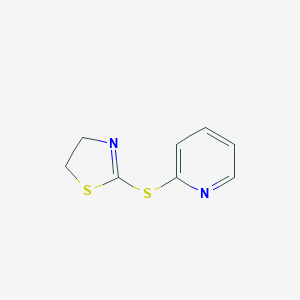
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
